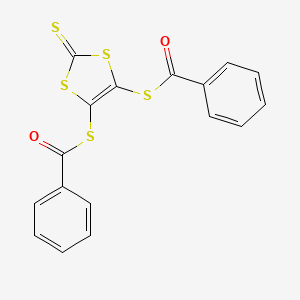

4,5-Bis(benzoylthio)-1,3-dithiole-2-thione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 631302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

S-(5-benzoylsulfanyl-2-sulfanylidene-1,3-dithiol-4-yl) benzenecarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O2S5/c18-13(11-7-3-1-4-8-11)21-15-16(24-17(20)23-15)22-14(19)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZPSSPUVUGQQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)SC2=C(SC(=S)S2)SC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O2S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218602 | |

| Record name | S-(5-(Benzoylthio)-2-thioxo-1,3-dithiol-4-yl) benzenecarbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68494-08-6 | |

| Record name | 4,5-Dibenzoylthio-1,3-dithiole-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068494086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(5-(Benzoylthio)-2-thioxo-1,3-dithiol-4-yl) benzenecarbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DIBENZOYLTHIO-1,3-DITHIOLE-2-THIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ27129MNI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione. This versatile compound serves as a crucial building block in the field of organic electronics and materials science, particularly as a key precursor in the synthesis of tetrathiafulvalene (TTF) and its derivatives. This document consolidates essential data, detailed experimental protocols, and visual representations of its synthetic pathway to facilitate its application in research and development.

Chemical Properties

This compound is a stable, yellow-to-brown crystalline powder. Its core structure features a 1,3-dithiole-2-thione ring functionalized with two benzoylthio groups at the 4 and 5 positions. This unique arrangement of sulfur-containing heterocycles and carbonyl groups imparts valuable electronic and reactive properties to the molecule.

General Information

| Property | Value |

| CAS Number | 68494-08-6 |

| Molecular Formula | C₁₇H₁₀O₂S₅ |

| Molecular Weight | 406.57 g/mol |

| Appearance | Light yellow to brown crystalline powder |

| Melting Point | 140 - 143 °C |

| Solubility | Soluble in chloroform |

Spectroscopic Data

The following table summarizes the available spectroscopic data for this compound, which are crucial for its identification and characterization.

| Spectroscopy | Data |

| ¹³C NMR (CDCl₃) | δ (ppm): 127.8, 129.0, 133.5, 134.6, 134.8, 185.2, 212.1 |

| Infrared (IR) (CHCl₃) | ν (cm⁻¹): 3001, 1695, 1601, 1586, 1450, 1200, 1179, 1068, 880, 660, 637 |

| Mass Spectrometry | Major fragments at m/z 105 and 106 |

Synthesis and Reactivity

This compound is primarily synthesized from the zincate complex, tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate. This precursor is then reacted with benzoyl chloride in an acylation reaction.

The reactivity of this compound is centered around its function as a versatile intermediate. The benzoylthio groups can be cleaved to generate a dithiolate, which can then be reacted with various electrophiles to construct more complex molecules. This reactivity is fundamental to its application in the synthesis of tetrathiafulvalene (TTF) derivatives, which are of significant interest for their conducting properties.

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis from tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate.

Materials:

-

Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate

-

Dry acetone

-

Benzoyl chloride

-

Chloroform

-

Activated charcoal

-

Methanol

Procedure:

-

In a 1 L two- or three-neck round-bottomed flask equipped with a reflux condenser, CaCl₂ tube, pressure-equalizing dropping funnel, and magnetic stirrer, add dry acetone (200 mL) and tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate (8 g, 0.011 mol).

-

With stirring, slowly add benzoyl chloride (20 mL, 24.2 g, 0.173 mol) through the dropping funnel over a period of 4 hours.

-

After the addition is complete, allow the mixture to stir overnight at room temperature.

-

Collect the resulting yellow-brown solid by vacuum filtration and wash it with water (250 mL) and acetone (150 mL).

-

In a 500 mL round-bottomed flask, dissolve the crude product in chloroform (175 mL).

-

Add activated charcoal (0.25 g) and reflux the mixture for 10 minutes.

-

Filter the hot mixture and wash the filter cake with hot chloroform (25 mL).

-

Concentrate the filtrate to approximately 75 mL using a rotary evaporator.

-

Add methanol (25 mL) dropwise with stirring.

-

Store the solution in a refrigerator overnight to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration.

Mandatory Visualizations

Synthetic Pathway of this compound

The following diagram illustrates the synthesis of the title compound from its zincate precursor.

Caption: Synthesis of the target compound.

Experimental Workflow for Synthesis and Purification

This diagram outlines the key steps in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow.

Role in Tetrathiafulvalene (TTF) Synthesis

This diagram shows the logical relationship of this compound as a precursor in the synthesis of a generic tetrathiafulvalene derivative.

Caption: Role as a TTF precursor.

An In-depth Technical Guide to 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione (CAS: 68494-08-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione (CAS Number: 68494-08-6), a pivotal intermediate in the field of materials science and organic synthesis. The document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and discusses its primary application as a precursor to sophisticated tetrathiafulvalene (TTF) derivatives, such as bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF). Safety and handling information is also included. This guide is intended to be a valuable resource for researchers and professionals working with this versatile compound.

Chemical Identity and Physical Properties

This compound is a stable, solid organic compound. Its core structure is a 1,3-dithiole-2-thione ring, functionalized with two benzoylthio groups at the 4 and 5 positions. This structure makes it an excellent building block for the synthesis of complex sulfur-rich heterocyclic molecules.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 68494-08-6 | [4][5][6] |

| Molecular Formula | C₁₇H₁₀O₂S₅ | [4][5] |

| Molecular Weight | 406.57 g/mol | [5] |

| Appearance | Light yellow to brown powder/crystal | TCI Chemicals |

| Melting Point | 139 - 143 °C | Fluorochem |

| Purity | ≥ 95% - >98% (HPLC) | [4] TCI Chemicals |

| Storage Temperature | Freezer | [4] |

| InChI Key | YQZPSSPUVUGQQS-UHFFFAOYSA-N | [4] |

| Canonical SMILES | O=C(SC1=C(SC(=O)C2=CC=CC=C2)SC(=S)S1)C1=CC=CC=C1 | Fluorochem |

Synthesis and Experimental Protocols

The synthesis of this compound is a well-established multi-step procedure that begins with the reduction of carbon disulfide.[2] The compound serves as a key intermediate, allowing for the stable storage and subsequent reaction of the 1,3-dithiole-2-thione-4,5-dithiolate (dmit) dianion.[2]

Synthesis of Tetraethylammonium Bis(1,3-dithiole-2-thione-4,5-dithiol) Zincate

The initial step involves the reduction of carbon disulfide with sodium metal in dimethylformamide (DMF) to produce sodium 1,3-dithiole-2-thione-4,5-dithiolate.[7] This intermediate is then stabilized by forming a zinc complex.[2]

Experimental Protocol:

-

Apparatus: A 1 L four-neck round-bottomed flask equipped with a mechanical stirrer, reflux condenser, pressure-equalizing dropping funnel, and gas inlet/outlet for an inert atmosphere (Nitrogen or Argon). All glassware must be oven-dried.

-

Reagents:

-

Sodium metal (2.88 g, 0.13 mol)

-

Carbon disulfide (CS₂) (22.5 mL, 0.38 mol)

-

Dry Dimethylformamide (DMF) (25 mL)

-

Methanol (7 mL and 50 mL)

-

Distilled water (63 mL and 32 mL)

-

Ammonia (30%) (63 mL)

-

Zinc Chloride (ZnCl₂) (2.5 g, 0.019 mol)

-

Tetraethylammonium bromide (6.7 g, 0.032 mol)

-

-

Procedure:

-

Under an inert atmosphere, add sodium metal to the reaction flask and cool in an ice-water bath.

-

Add CS₂ through the dropping funnel.

-

Slowly add DMF dropwise over 4 hours with continuous stirring, maintaining a low temperature. A red color will appear.

-

After complete addition, remove the ice bath and continue stirring overnight at room temperature. The solution will turn dark violet-red.

-

Cool the mixture again in an ice bath and cautiously add 7 mL of methanol over 1 hour.

-

Rapidly add a degassed mixture of methanol (50 mL) and distilled water (63 mL).

-

In a separate flask, prepare a solution of ZnCl₂ (2.5 g) and ammonia (63 mL) in methanol (63 mL) and add this to the reaction mixture.

-

Prepare a solution of tetraethylammonium bromide (6.7 g) in distilled water (32 mL) and add it to the reaction mixture with vigorous stirring over at least 4 hours.

-

Allow the mixture to stir overnight. The product, a red solid, will precipitate.

-

Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold acetone.

-

Synthesis of this compound

The stabilized zinc complex is then reacted with benzoyl chloride via a nucleophilic addition-elimination mechanism to yield the final product.

Experimental Protocol:

-

Apparatus: A 1 L two- or three-neck round-bottomed flask with a reflux condenser, pressure-equalizing dropping funnel, and magnetic stirrer.

-

Reagents:

-

Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate (8 g, 0.011 mol)

-

Dry acetone (200 mL)

-

Benzoyl chloride (20 mL, 0.173 mol)

-

Chloroform (175 mL and 25 mL)

-

Methanol (25 mL)

-

Activated charcoal (0.25 g)

-

-

Procedure:

-

To the flask, add the zincate complex and dry acetone.

-

With stirring, slowly add benzoyl chloride through the dropping funnel over 4 hours.

-

After the addition is complete, leave the mixture stirring overnight.

-

Collect the resulting yellow-brown solid by vacuum filtration and wash it with water (250 mL) and acetone (150 mL).

-

Recrystallization: Dissolve the crude product in chloroform (175 mL) in a 500 mL round-bottomed flask.

-

Add activated charcoal (0.25 g) and reflux for 10 minutes.

-

Filter the hot mixture and wash the filter cake with hot chloroform (25 mL).

-

Concentrate the filtrate to approximately 75 mL using a rotary evaporator.

-

Add methanol (25 mL) dropwise with stirring.

-

Cool the solution in a refrigerator overnight to induce crystallization.

-

Collect the purified yellow crystals by vacuum filtration.

-

Caption: Synthetic workflow for this compound.

Applications in Materials Science

The primary application of this compound is as a stable, protected precursor to the 4,5-dithiolato-1,3-dithiole-2-thione dianion. This dianion is a crucial building block for the synthesis of tetrathiafulvalene (TTF) derivatives, which are of significant interest in the development of organic conductors and superconductors.[2]

Precursor to Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF)

The benzoyl groups can be removed under basic conditions to generate the reactive dithiolate. This dithiolate can then be alkylated, for example with 1,2-dibromoethane, to form the ethylenedithio bridge, a key structural feature of BEDT-TTF. Subsequent coupling reactions, typically using phosphite reagents, yield the final BEDT-TTF molecule.

Reaction Pathway:

-

Deprotection: The benzoylthio ester groups are cleaved using a base, such as sodium methoxide, to yield the dithiolate dianion.

-

Alkylation: The dithiolate reacts with an electrophile like 1,2-dibromoethane in a nucleophilic substitution reaction to form 4,5-ethylenedithio-1,3-dithiole-2-thione.

-

Coupling: The resulting thione is coupled, often via a phosphite-mediated reaction, to dimerize and form the central double bond of the BEDT-TTF molecule.

Caption: General pathway for the synthesis of BEDT-TTF.

Safety and Handling

This compound is intended for research and development use only. While specific toxicity data is limited, standard laboratory safety precautions should be observed when handling this compound.

Table 2: Hazard and Precautionary Information

| Category | Information |

| GHS Classification | Not classified as a hazardous substance or mixture according to available data. However, it is recommended to handle with care. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, and a lab coat are required. Work should be performed in a well-ventilated area or a fume hood. |

| First Aid Measures | Skin Contact: Wash off with soap and plenty of water. |

| Eye Contact: Flush eyes with water as a precaution. | |

| Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. | |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Store in a freezer for long-term stability. |

This information is a summary. Always refer to the full Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a compound of significant utility in synthetic organic chemistry and materials science. Its role as a stable and accessible precursor to the dmit dianion makes it indispensable for the synthesis of TTF-based molecular conductors. The detailed synthetic protocol provided herein offers a clear pathway for its preparation, enabling further research into novel electronic materials and complex molecular architectures. As with all chemical reagents, adherence to strict safety protocols is paramount for its handling and use in a laboratory setting.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. 4,5-Dibenzoylthio-1,3-dithiole-2-thione | C17H10O2S5 | CID 364673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sodium 1,3-dithiole-2-thione-4,5-dithiolate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Structure of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione. This document collates critical data including its chemical identity, molecular formula, and molecular weight. A detailed experimental protocol for its synthesis is provided. Furthermore, this guide presents available quantitative data from crystallographic and spectroscopic analyses in structured tables for clarity and ease of comparison. Due to its primary application in materials science, particularly as a precursor to organic conductors, the concept of signaling pathways, typically associated with pharmacology, is not applicable. The focus of this guide is therefore on the fundamental molecular and structural characteristics relevant to its synthesis and application in materials chemistry.

Chemical Identity and Properties

This compound is a sulfur-rich organic compound that serves as a key building block in the synthesis of tetrathiafulvalene (TTF) derivatives. These derivatives are of significant interest in the field of materials science for their application in organic electronics.

| Identifier | Value |

| IUPAC Name | S,S'-(2-thioxo-1,3-dithiole-4,5-diyl) dibenzenecarbothioate |

| CAS Number | 68494-08-6 |

| Molecular Formula | C₁₇H₁₀O₂S₅ |

| Molecular Weight | 406.57 g/mol |

| Appearance | Light yellow to brown crystalline powder[1] |

| Melting Point | 140 - 143 °C[1] |

Molecular Structure

The molecular structure of this compound is characterized by a central 1,3-dithiole-2-thione ring functionalized with two benzoylthio groups at the 4 and 5 positions.

References

An In-depth Technical Guide to the Synthesis of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione

This document provides a comprehensive overview of the synthesis pathway for 4,5-bis(benzoylthio)-1,3-dithiole-2-thione, a key intermediate in the preparation of advanced materials such as organic conductors and superconductors.[1][2] The synthesis is a multi-step process beginning with the reduction of carbon disulfide. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Synthesis Pathway Overview

The synthesis of this compound proceeds through a three-step reaction sequence. The initial step involves the reduction of carbon disulfide (CS₂) with an alkali metal, such as sodium, in an appropriate solvent to generate the disodium salt of 4,5-dimercapto-1,3-dithiole-2-thione, commonly known as 'dmit'.[1][3] This intermediate is highly reactive and is typically stabilized in the second step by forming a zincate complex, tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate.[1][3][4] In the final step, this stable zinc complex is acylated with benzoyl chloride to yield the desired product, this compound.[1][3]

Below is a graphical representation of the synthesis pathway.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

2.1. Step 1 & 2: Preparation of Tetraethylammonium Bis(1,3-dithiole-2-thione-4,5-dithiol) Zincate

This one-pot procedure combines the reduction of carbon disulfide and the subsequent formation of the stable zincate complex.[1][4]

Materials and Equipment:

-

1 L four-neck round-bottomed flask

-

Mechanical stirrer, reflux condenser, pressure-equalizing dropping funnel, gas inlet/outlet

-

Ice-water bath

-

Sodium metal

-

Carbon disulfide (CS₂), HPLC grade

-

Dry Dimethylformamide (DMF)

-

Methanol

-

Zinc Chloride (ZnCl₂)

-

Ammonia (30%)

-

Tetraethylammonium bromide

Procedure:

-

Assemble the reaction apparatus and ensure it is dry. Purge the system with an inert gas (e.g., nitrogen or argon).

-

Under the inert atmosphere, add sodium metal (2.88 g, 0.13 mol) to the flask and cool the flask in an ice-water bath.

-

Slowly add a solution of carbon disulfide (22.5 mL, 0.38 mol) in dry DMF (150 mL) through the dropping funnel over 4-5 hours with vigorous stirring, maintaining the temperature between 20-30°C.

-

After the addition is complete, continue stirring for another 2 hours.

-

Cool the resulting dark brown mixture in an ice bath (0–5 °C) and slowly add methanol (7 mL) over 1 hour.

-

In a separate flask, degas a mixture of methanol (50 mL) and distilled water (63 mL) and add it rapidly to the reaction mixture.

-

In another flask, prepare a solution of zinc chloride (2.5 g, 0.019 mol) and 30% ammonia (63 mL) in methanol (63 mL). Add this solution to the reaction mixture.

-

Finally, add a solution of tetraethylammonium bromide (6.7 g, 0.032 mol) in distilled water (32 mL) and stir vigorously for at least 4 hours.

-

Collect the resulting red precipitate by filtration, wash with water and then methanol.

-

Dry the product in a desiccator under vacuum to afford the zincate complex as a red powder.

2.2. Step 3: Synthesis of this compound

Materials and Equipment:

-

1 L two- or three-neck round-bottomed flask

-

Reflux condenser with a CaCl₂ tube, pressure-equalizing dropping funnel

-

Magnetic stirrer

-

Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate

-

Dry acetone

-

Benzoyl chloride

Procedure:

-

In the round-bottomed flask, suspend the tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate (8 g, 0.011 mol) in dry acetone (200 mL).

-

With stirring, slowly add benzoyl chloride (20 mL, 0.173 mol) through the dropping funnel over a period of 4 hours.

-

After the addition is complete, leave the mixture stirring overnight at room temperature.

-

The resulting mixture can then be worked up to isolate the final product. This typically involves filtering off any solids and removing the solvent under reduced pressure. The crude product is then purified, for example, by recrystallization.

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis.

| Step | Reactant | Molar Amount (mol) | Reagent | Molar Amount (mol) | Solvent | Volume (mL) | Temperature (°C) | Time (h) | Yield (%) |

| 1 & 2 | Sodium | 0.13 | Carbon Disulfide | 0.38 | DMF | 150 | 20-30 | 6-7 | 83-84 (for zincate)[4] |

| 1 & 2 | Zinc Chloride | 0.019 | Tetraethylammonium bromide | 0.032 | Methanol/Water | various | 0-5 then RT | 4+ | |

| 3 | Zincate Complex | 0.011 | Benzoyl Chloride | 0.173 | Acetone | 200 | Room Temp. | 4 + overnight | Not specified |

Note: The yield for the final benzoylation step is not explicitly stated in the reviewed literature but is expected to be high under these conditions.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Conclusion

The synthesis of this compound is a well-established procedure that provides a versatile building block for materials science.[2] The key to a successful synthesis is the careful control of reaction conditions, particularly during the initial reduction of carbon disulfide, and the isolation of the stable zincate intermediate. This guide provides the necessary details for the replication of this synthesis in a laboratory setting.

References

Navigating the Solubility Landscape of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Bis(benzoylthio)-1,3-dithiole-2-thione is a sulfur-rich organic compound with applications in materials science and organic synthesis.[1][2] A critical parameter for its application in solution-based processes, such as purification, reaction chemistry, and formulation, is its solubility in various organic solvents. This technical guide addresses the solubility of this compound, providing a framework for its empirical determination and classification. While specific quantitative solubility data for this compound across a comprehensive range of organic solvents is not extensively documented in publicly available literature, this guide furnishes detailed experimental protocols for researchers to ascertain these values. Furthermore, it presents a structured approach to data presentation and a visual representation of the solubility testing workflow.

Introduction

This compound, with the chemical formula C₁₇H₁₀O₂S₅, is a crystalline powder.[1][3] Its molecular structure, characterized by a dithiole-2-thione core and two benzoylthio substituents, suggests a largely nonpolar character, which typically governs its solubility behavior. Understanding the solubility of this compound is paramount for its effective utilization in various research and development settings, including as a building block in the synthesis of complex molecules and in the fabrication of organic electronic materials.[1] This guide provides the necessary methodological framework for researchers to systematically determine and document the solubility of this compound.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| e.g., Acetone | 25 | Data to be determined | Data to be determined | e.g., Clear, yellow solution |

| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | e.g., Rapid dissolution |

| e.g., Tetrahydrofuran | 25 | Data to be determined | Data to be determined | e.g., Saturated solution achieved |

| e.g., Toluene | 25 | Data to be determined | Data to be determined | e.g., Heating required for dissolution |

| e.g., Hexane | 25 | Data to be determined | Data to be determined | e.g., Insoluble |

| e.g., Ethanol | 25 | Data to be determined | Data to be determined | e.g., Sparingly soluble |

| e.g., Dimethyl Sulfoxide | 25 | Data to be determined | Data to be determined | e.g., High solubility observed |

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of a solid organic compound such as this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or test tubes with secure caps

-

Analytical balance (± 0.0001 g)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and volumetric flasks

-

Evaporating dish or watch glass

-

Oven or vacuum oven

Procedure

-

Sample Preparation: Accurately weigh a small amount of this compound and transfer it to a pre-weighed scintillation vial or test tube.

-

Solvent Addition: Add a measured volume of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a saturated solution is formed. The presence of undissolved solid at the end of this period is crucial.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter to avoid transferring any undissolved solid.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed evaporating dish or watch glass. Gently evaporate the solvent in an oven or vacuum oven at a temperature that will not cause decomposition of the solute.

-

Quantification: Once the solvent has completely evaporated, weigh the evaporating dish containing the dried solute. The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the qualitative and quantitative determination of the solubility of an organic compound.

Caption: Workflow for determining the solubility of an organic compound.

Factors Influencing Solubility

The solubility of this compound will be governed by several factors, consistent with the general principles of solubility for organic compounds:

-

Polarity: The principle of "like dissolves like" is paramount. Given the structure of the molecule, it is expected to be more soluble in nonpolar or moderately polar organic solvents such as dichloromethane, chloroform, toluene, and tetrahydrofuran. Its solubility is likely to be lower in highly polar protic solvents like water and ethanol, and also in very nonpolar aliphatic solvents like hexane.

-

Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic. Researchers may find that heating enhances the solubility of this compound, which can be advantageous for recrystallization and purification.

-

Crystalline Structure: The stability of the crystal lattice of the solid will influence its solubility. A more stable crystal lattice will require more energy to break apart, resulting in lower solubility.

Conclusion

While a comprehensive public database on the solubility of this compound is currently lacking, this technical guide provides researchers with the necessary tools to systematically and accurately determine these crucial physical properties. The detailed experimental protocol, data presentation template, and workflow visualization are designed to facilitate robust and reproducible solubility studies. The insights gained from such studies are essential for the advancement of research and development involving this versatile sulfur-containing compound.

References

Spectroscopic Profile of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4,5-bis(benzoylthio)-1,3-dithiole-2-thione (CAS Number: 68494-08-6). The information presented herein is crucial for the identification, characterization, and quality control of this important chemical entity in research and development settings. This document collates available data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols.

Chemical Structure and Properties

-

IUPAC Name: S,S'-(2-thioxo-1,3-dithiole-4,5-diyl) dibenzothioate

-

Synonyms: 4,5-Dibenzoylthio-1,3-dithiole-2-thione[1]

-

Molecular Formula: C₁₇H₁₀O₂S₅[1]

-

Molecular Weight: 406.6 g/mol [1]

Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct experimental NMR data for this compound was not found in the surveyed literature, the expected chemical shifts can be predicted based on the molecular structure.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9 - 8.1 | Doublet (or m) | 4H | Aromatic Protons (ortho to C=O) |

| ~ 7.4 - 7.6 | Triplet (or m) | 6H | Aromatic Protons (meta & para) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~ 200 - 210 | C=S (Thione) |

| ~ 185 - 195 | C=O (Thioester) |

| ~ 130 - 140 | Aromatic Carbons (quaternary and CH) |

| ~ 125 - 130 | C=C (dithiole ring) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1680 - 1650 | Strong | C=O stretch (Thioester) |

| 1600 - 1450 | Medium | Aromatic C=C stretch |

| 1200 - 1000 | Strong | C=S stretch (Thione) |

| 750 - 690 | Strong | Aromatic C-H bend |

Mass Spectrometry (MS)

Mass spectrometry data indicates a clear fragmentation pattern for this compound.[1]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 406 | Low | [M]⁺ (Molecular Ion) |

| 105 | High (Base Peak) | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

| 106 | Medium | Isotopic peak or rearrangement fragment |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis

A detailed protocol for the synthesis of this compound has been reported. The synthesis involves the reaction of the tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate salt with benzoyl chloride.

NMR Spectroscopy (General Protocol)

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled spectrum is acquired. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

IR Spectroscopy (General Protocol)

-

Sample Preparation (KBr Pellet Method): A small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of an empty pellet holder is recorded first for background correction.

Mass Spectrometry (General Protocol)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.

-

Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule.

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

Workflow and Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques.

References

An In-depth Technical Guide to the Discovery and History of Dithiolethiones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithiolethiones are a class of sulfur-containing heterocyclic compounds that have garnered significant attention for their potent chemopreventive and cytoprotective properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of dithiolethiones. It details the key milestones in their development, from their initial synthesis in the late 19th century to their emergence as promising drug candidates. The guide elucidates the primary mechanism of action, the activation of the Nrf2 signaling pathway, and explores alternative pathways such as the inhibition of NF-κB. Detailed experimental protocols for the synthesis of the parent compound, 3H-1,2-dithiole-3-thione (D3T), and for key biological activity assays are provided to facilitate further research and development in this field.

Discovery and History

The journey of dithiolethiones began in 1884, when the Italian chemist G. A. Barbaglia first synthesized a compound with the characteristic dithiolethione core, although its exact structure was not determined at the time.[1] However, it was not until the mid-20th century that systematic investigation into this class of compounds began. In 1948, the parent compound, 3H-1,2-dithiole-3-thione (D3T), was synthesized, paving the way for the preparation of numerous derivatives in the following decades, particularly in France, for potential industrial and pharmaceutical applications.[1]

A pivotal moment in the history of dithiolethiones came in the 1980s with the work of Bueding and his colleagues. Their research revealed the significant chemopreventive properties of these compounds, bringing dithiolethiones to the forefront of cancer research.[1] This era saw the rise of prominent dithiolethiones like Oltipraz and Anethole Dithiolethione (ADT), which were extensively studied for their ability to induce phase II detoxification enzymes and protect against carcinogen-induced damage.[1] This discovery of their biological activity, particularly their role in cellular defense mechanisms, has driven decades of research into their therapeutic potential.

Synthetic Methodologies

The synthesis of the 1,2-dithiole-3-thione core can be achieved through several routes, most commonly involving the sulfurization of 1,3-dicarbonyl compounds or their derivatives.

General Synthetic Routes

Several methods have been developed for the synthesis of 3H-1,2-dithiole-3-thiones. The most common approaches include:

-

From 3-Oxoesters: This is a widely used method that involves the reaction of a β-ketoester with a sulfurating agent.[2] Common sulfurating agents include Lawesson's reagent in the presence of elemental sulfur, or a mixture of phosphorus pentasulfide (P₄S₁₀), elemental sulfur (S₈), and hexamethyldisiloxane (HMDO).[2]

-

From α-Enolic Dithioesters: These compounds can be cyclized to form the dithiolethione ring.

-

From Isopropenyl Derivatives: Dehydrogenation and sulfurization of isopropenyl or isopropyl groups using reagents like phosphorus pentasulfide or elemental sulfur can yield dithiolethiones.[2]

-

From Alkynes: Certain alkynes can be converted to dithiolethiones using appropriate sulfur-containing reagents.

Experimental Protocol: Synthesis of 3H-1,2-dithiole-3-thione (D3T)

This protocol describes the synthesis of the parent compound, 3H-1,2-dithiole-3-thione (D3T), from diethyl 3-oxopentanedioate using Lawesson's reagent and elemental sulfur.

Materials:

-

Diethyl 3-oxopentanedioate

-

Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

-

Elemental sulfur

-

Toluene, anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 3-oxopentanedioate (1 equivalent) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 equivalents) and elemental sulfur (2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield 3H-1,2-dithiole-3-thione as a crystalline solid.

Biological Activity and Mechanism of Action

Dithiolethiones exhibit a wide range of biological activities, with their cancer chemopreventive effects being the most extensively studied. The primary mechanism underlying these effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

The Nrf2 Signaling Pathway

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Dithiolethiones, being electrophilic, can react with specific cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including phase II detoxification enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione S-transferases (GSTs).[3]

References

The Pivotal Role of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione in Organic Electronics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of organic electronics, the design and synthesis of novel organic semiconducting materials are of paramount importance. Among the myriad of molecular building blocks, sulfur-rich heterocyclic compounds have garnered significant attention due to their excellent charge transport properties and environmental stability. This technical guide focuses on the core compound 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione , a versatile precursor to a class of highly effective organic semiconductors. This document provides an in-depth overview of its synthesis, electronic properties, and its crucial role in the fabrication of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Core Compound Profile: this compound

This compound is a stable, crystalline solid that serves as a key intermediate in the synthesis of tetrathiafulvalene (TTF) and its derivatives.[1][2] The molecular structure, characterized by a central 1,3-dithiole-2-thione ring functionalized with two benzoylthio groups, provides a robust framework for creating extended π-conjugated systems essential for efficient charge transport.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₀O₂S₅ | [3] |

| Molecular Weight | 406.6 g/mol | [3] |

| Appearance | Light yellow to brown crystalline powder | [4] |

| Melting Point | 140 - 143 °C | [4] |

| CAS Number | 68494-08-6 | [3] |

Synthesis of this compound

The synthesis of this compound is a well-established multi-step process that begins with the reduction of carbon disulfide. The resulting dithiolate is then stabilized as a zinc complex and subsequently acylated to yield the target compound.

Experimental Protocol: Synthesis of Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate

This procedure should be conducted in an efficient fume hood due to the toxicity and flammability of carbon disulfide.

-

Reaction Setup: A 5-liter, three-necked flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a sodium hypochlorite solution trap.

-

Initial Reaction: Dry N,N-dimethylformamide (DMF, 2.5 L) and sodium metal (92 g, 4 mol) are added to the flask. The mixture is stirred and cooled to 0 °C in an ice-salt bath.

-

Addition of Carbon Disulfide: Carbon disulfide (243 g, 3.2 mol) is added dropwise over 4 hours while maintaining the temperature between 0 and 10 °C. The reaction mixture is stirred for an additional 2 hours at room temperature.

-

Work-up: The mixture is cooled again to 0-5 °C, and a degassed solution of methanol (400 mL) and deionized water (500 mL) is added rapidly. A solution of zinc chloride (20 g, 0.15 mol) in concentrated aqueous ammonium hydroxide (500 mL) and methanol (500 mL) is then added.

-

Precipitation: A solution of tetraethylammonium bromide (53 g, 0.25 mol) in deionized water (250 mL) is added dropwise with vigorous stirring over at least 4 hours.

-

Isolation: The resulting red precipitate is collected by filtration, washed with deionized water and methanol, and dried in a desiccator under vacuum to afford the zincate complex.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A 1 L two- or three-neck round-bottomed flask is fitted with a reflux condenser, a CaCl₂ tube, a pressure-equalizing dropping funnel, and magnetic stirring.

-

Acylation: Dry acetone (200 mL) and tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate (8 g, 0.011 mol) are added to the flask. Benzoyl chloride (20 mL, 0.173 mol) is added slowly through the dropping funnel over 4 hours with stirring. The mixture is left to stir overnight.

-

Isolation and Purification: The resulting yellow-brown solid is collected under vacuum and washed with water (250 mL) and acetone (150 mL). The crude material is dissolved in chloroform (175 mL), treated with activated charcoal (0.25 g), and refluxed for 10 minutes. The hot mixture is filtered, and the filtrate is concentrated to 75 mL. Methanol (25 mL) is added dropwise with stirring, and the solution is refrigerated overnight to yield the crystalline product.

Role in Organic Electronics: A Precursor to Tetrathiafulvalene (TTF) Derivatives

The primary significance of this compound in organic electronics lies in its role as a precursor to tetrathiafulvalene (TTF) and its derivatives, most notably bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF). TTF derivatives are excellent electron donors and have been extensively studied for their applications in organic conductors, superconductors, and the active layers of OFETs and OPVs.[3][5]

Synthetic Pathway to Tetrathiafulvalene

The conversion of this compound to TTF derivatives typically involves deprotection of the benzoyl groups to generate the dithiolate, followed by reaction with an appropriate electrophile to form the desired TTF derivative. A high-yield, two-step synthesis of the parent TTF from this compound has been reported, achieving an 85% overall yield without the need for chromatography.[1][2]

Electronic Properties of Derivatives

Applications in Organic Field-Effect Transistors (OFETs)

Derivatives of this compound, particularly TTF and its analogues, are widely used as the active semiconductor layer in p-type OFETs. The planar structure and extensive π-conjugation of these molecules facilitate strong intermolecular π-π stacking, which is conducive to efficient charge transport.[8]

Performance of TTF Derivative-Based OFETs

The performance of OFETs is characterized by parameters such as charge carrier mobility (μ) and the on/off current ratio (Ion/Ioff). Single-crystal OFETs based on TTF derivatives have demonstrated high mobilities, with some reaching up to 1.4 cm²/Vs.[5] Solution-processed thin-film OFETs based on TTF derivatives have also shown promising results, with mobilities in the range of 10⁻² cm²/Vs.[5]

| TTF Derivative | Device Type | Mobility (μ) | Ion/Ioff | Reference |

| Various TTF derivatives | Single-crystal | up to 1.4 cm²/Vs | - | [5] |

| Thiazole-functionalized dithieno-TTF | Solution-processed thin-film | 3.47 x 10⁻³ cm²/Vs | - | [9] |

| Imidazo[4,5-f]-1,10-phenanthroline-triarylamines | Solution-processed thin-film | up to 1.1 cm²/Vs | 10⁶ | [10] |

Applications in Organic Photovoltaics (OPVs)

In organic solar cells, TTF derivatives synthesized from this compound can act as electron donor materials in the photoactive layer. The appropriate HOMO energy level of the donor material is critical for efficient charge separation at the donor-acceptor interface.

Experimental Protocol: Fabrication of a Bulk Heterojunction (BHJ) Organic Solar Cell

The following is a general protocol for the fabrication of a BHJ-OPV device, which can be adapted for use with TTF derivatives.

-

Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

Hole Transport Layer (HTL) Deposition: A thin layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed.

-

Active Layer Deposition: A solution containing the TTF derivative (donor) and a fullerene derivative (e.g., PC₇₁BM, acceptor) in a suitable organic solvent (e.g., chlorobenzene) is spin-coated on top of the HTL. The film is then annealed to optimize its morphology.

-

Cathode Deposition: A low work function metal, such as calcium or aluminum, is thermally evaporated on top of the active layer through a shadow mask to define the device area.

-

Encapsulation: The device is encapsulated to protect it from atmospheric degradation.

Conclusion

This compound is a cornerstone molecule in the field of organic electronics. Its primary importance stems from its role as a versatile and efficient precursor for the synthesis of a wide range of tetrathiafulvalene derivatives. These derivatives have demonstrated significant potential as high-performance p-type semiconductors in organic field-effect transistors and as electron donor materials in organic photovoltaics. The well-established synthetic routes to this compound and its subsequent conversion to functional organic electronic materials make it a molecule of continued interest for researchers and scientists working towards the advancement of flexible, low-cost, and efficient organic electronic devices. Further research into novel derivatives and optimization of device fabrication protocols will undoubtedly lead to even greater performance and wider applications of materials derived from this pivotal building block.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. ossila.com [ossila.com]

- 5. researchgate.net [researchgate.net]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conformational stability, vibrational spectra, HOMO-LUMO and NBO analysis of 1,3,4-thiadiazolidine-2,5-dithione with experimental (FT-IR and FT-Raman) techniques and scaled quantum mechanical calculations. | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Characteristics of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione crystals. The information is presented to be a valuable resource for researchers and professionals involved in organic synthesis, materials science, and drug development.

Core Physical and Chemical Properties

This compound is a stable, crystalline organic compound. It serves as a key intermediate in the synthesis of various complex organic molecules, including precursors to organic conductors and superconductors.[1][2] Its unique dithiole structure imparts specific reactivity, making it a subject of interest in advanced materials research.[2]

The key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₀O₂S₅ | [3][4] |

| Molecular Weight | 406.57 g/mol | [3] |

| Appearance | Light yellow to brown crystalline powder | [5] |

| Melting Point | 140 - 143 °C | [5] |

| CAS Number | 68494-08-6 | |

| IUPAC Name | S-[5-(benzoylsulfanyl)-2-thioxo-1,3-dithiol-4-yl] benzenecarbothioate | |

| InChI Key | YQZPSSPUVUGQQS-UHFFFAOYSA-N |

Crystallographic Data

The crystal structure of this compound has been determined by X-ray crystallography. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC).

| Database | Identifier | Reference |

| CCDC Number | 126405 | [3] |

| Associated Article DOI | 10.1107/S0108270195015162 | [3] |

Researchers can access the detailed crystallographic information, including unit cell dimensions, space group, and atomic coordinates, through the CCDC's online services using the provided identifier.

Spectroscopic Data

The following tables summarize the available spectroscopic data for the characterization of this compound.

Infrared (FTIR) Spectroscopy

| Technique | Source | Reference |

| KBr Wafer | Tokyo Kasei Kogyo Company, Ltd. | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Spectrum | Instrument | Reference |

| ¹H NMR | Varian CFT-20 | [3] |

| ¹³C NMR | Not specified | [3] |

Mass Spectrometry

| Technique | Key Fragments (m/z) | Reference |

| GC-MS | 105, 106 | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the reduction of carbon disulfide.[6] The overall workflow is depicted in the diagram below.

Step 1: Preparation of Tetraethylammonium Bis(1,3-dithiole-2-thione-4,5-dithiol) Zincate [6]

This initial step involves the reduction of carbon disulfide with sodium metal in dimethylformamide (DMF) to produce sodium 1,3-dithiole-2-thione-4,5-dithiolate (dmit) and sodium trithiocarbonate. The dmit is then complexed with zinc chloride in the presence of ammonia and precipitated as the tetraethylammonium salt. This complexation is crucial for separating the desired dithiolate from the trithiocarbonate byproduct.

Step 2: Synthesis of this compound [6]

The purified zincate complex from Step 1 is then reacted with benzoyl chloride in dry acetone. This reaction proceeds via a nucleophilic substitution at the carbonyl group of benzoyl chloride, leading to the formation of the final product, this compound. The product is typically isolated as a crystalline solid.

Logical Relationships and Applications

The primary significance of this compound lies in its role as a precursor in the synthesis of more complex molecules, particularly tetrathiafulvalene (TTF) derivatives. The logical relationship of its application is outlined below.

As illustrated, the benzoyl groups can be removed to generate the corresponding dithiolate, which can then be alkylated to form various tetrathiafulvalene (TTF) precursors. These precursors are fundamental building blocks for the creation of organic conductors and superconductors. Furthermore, the compound's versatile structure makes it a valuable intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and materials for organic photovoltaic devices.[2]

References

An In-depth Technical Guide on the Thermal Stability of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione. This compound is a key precursor in the synthesis of tetrathiafulvalene (TTF) derivatives, which are of significant interest in the field of materials science for the development of organic conductors and semiconductors.[1] While detailed thermogravimetric and calorimetric data for this specific molecule are not extensively published, this guide synthesizes available information and outlines the standard methodologies for its thermal analysis.

Physicochemical Properties and Thermal Profile

This compound is a sulfur-rich heterocyclic compound. Its stability is a critical parameter for its storage, handling, and processing, particularly in the synthesis of more complex molecular structures.[1]

The primary indicator of the thermal stability of a solid organic compound is its melting point, which can be accompanied by decomposition. For this compound, the melting point is consistently reported in a narrow range, suggesting a relatively well-defined thermal behavior at this transition.

| Parameter | Value | Method | Reference |

| Molecular Formula | C₁₇H₁₀O₂S₅ | - | [2] |

| Molecular Weight | 406.57 g/mol | - | [1] |

| Appearance | Light yellow to brown crystalline powder | Visual Inspection | [1][3] |

| Melting Point | 140 - 143 °C | Capillary Method | [1][3] |

| Purity (Typical) | >98.0% | HPLC | [3] |

Note: The melting point is a key thermal event. For some related dithiole-2-thione compounds, melting is reported to occur with decomposition, a phenomenon that can be precisely characterized by Differential Scanning Calorimetry (DSC). For instance,[4][5]-dithiolo-[4,5-d][1,3-dithiole]-2,5-dione melts with decomposition at approximately 181 °C.[6]

Experimental Protocols for Thermal Analysis

To fully characterize the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. These techniques provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions, respectively.[7]

TGA measures the change in mass of a sample as it is heated at a constant rate. This is crucial for determining decomposition temperatures and identifying the presence of volatile components.

Objective: To determine the onset of decomposition, the temperature of maximum mass loss, and the percentage of residual mass.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 2-10 mg) is accurately weighed into a ceramic or platinum TGA pan.[8]

-

Instrument Setup:

-

Purge Gas: An inert gas, such as nitrogen or argon, is used to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.[5]

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[9]

-

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine:

-

T_onset: The temperature at which significant mass loss begins.

-

T_max: The temperature at which the rate of mass loss is at its maximum (the peak of the DTG curve).

-

Mass Loss (%): The percentage of mass lost at each decomposition step.

-

Residual Mass (%): The percentage of mass remaining at the end of the experiment.

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal transitions such as melting, crystallization, and decomposition.[10]

Objective: To determine the melting point, enthalpy of fusion, and to characterize any exothermic or endothermic decomposition events.

Instrumentation: A differential scanning calorimeter with a suitable furnace and cooling system.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-10 mg) is weighed into an aluminum or copper pan, which is then hermetically sealed.[8]

-

Instrument Setup:

-

Purge Gas: An inert atmosphere (e.g., nitrogen) is maintained at a flow rate of 20-50 mL/min.

-

Temperature Program: A heating-cooling-heating cycle can be employed. For instance, heat from 25 °C to 160 °C (above the melting point) at a rate of 10 °C/min, hold for a few minutes to erase thermal history, cool to a low temperature (e.g., 0 °C), and then reheat at the same rate.[9]

-

-

Data Acquisition: The differential heat flow to the sample is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify:

-

Melting Point (T_m): The temperature at the peak of the endothermic melting transition.

-

Enthalpy of Fusion (ΔH_f): The area under the melting peak, which corresponds to the energy required to melt the sample.

-

Decomposition: Sharp or broad exothermic or endothermic peaks that are not reversible upon cooling and reheating can indicate decomposition.

-

Visualization of Experimental Workflow

The logical flow for a comprehensive thermal stability analysis of this compound can be visualized as follows.

Caption: Workflow for Thermal Stability Analysis.

Expected Thermal Decomposition Pathway

Conclusion

This compound exhibits a well-defined melting point in the range of 140-143 °C.[1][3] This indicates good thermal stability under normal storage and handling conditions. For applications requiring higher processing temperatures, a detailed thermal analysis using TGA and DSC is essential to fully understand its decomposition behavior. The experimental protocols outlined in this guide provide a robust framework for researchers to obtain this critical data. The insights gained from such analyses are invaluable for the controlled synthesis of advanced materials and for ensuring the safety and reproducibility of chemical processes involving this versatile precursor.

References

- 1. chemimpex.com [chemimpex.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | 68494-08-6 | TCI EUROPE N.V. [tcichemicals.com]

- 4. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. mt.com [mt.com]

- 8. mse.ucr.edu [mse.ucr.edu]

- 9. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DSC and TG analysis - Laboratory In Consulting [inconsulting.com.ua]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A High-Yield, Two-Step Synthesis of Tetrathiafulvalene (TTF) from 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrathiafulvalene (TTF) is a cornerstone organosulfur compound in the field of materials science, renowned for its electron-donating properties that facilitate the formation of conductive charge-transfer salts.[1][2] This application note provides a detailed protocol for an expedient and cost-effective large-scale synthesis of TTF. The described method starts from 4,5-bis(benzoylthio)-1,3-dithiole-2-thione and proceeds in two main steps to yield TTF in high purity without the need for chromatographic separation.[3][4][5] This robust protocol is designed to be readily implemented in a laboratory setting.

Overall Reaction Scheme

The synthesis involves the formation of an intermediate, tetrathianaphthalene (TTN), which subsequently rearranges to the final product, tetrathiafulvalene (TTF).[3]

Step 1: Synthesis of Tetrathianaphthalene (TTN)

The initial step involves the reaction of this compound with sodium ethoxide to form the 1,3-dithiole-2-thioxo-4,5-dithiolate dianion.[3] This intermediate then reacts with 1,2-dichloroethylene to produce tetrathianaphthalene (TTN).[3]

Step 2: Rearrangement of TTN to Tetrathiafulvalene (TTF)

In the second step, the synthesized TTN is deprotonated, leading to an irreversible and quantitative rearrangement to form tetrathiafulvalene (TTF).[3]

Experimental Protocols

Materials and Equipment:

-

Three-neck round-bottom flask (2 L)

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Addition funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware

-

Filtration apparatus

Reagents:

-

Ethanol (EtOH)

-

Sodium (Na)

-

Tetrahydrofuran (THF)

-

This compound

-

1,2-Dichloroethylene (cis and trans mixture)

-

Potassium tert-butoxide (KOtBu)

-

Hexanes

-

Methanol (MeOH)

Protocol 1: Synthesis of Tetrathianaphthalene (TTN)

-

Under an inert atmosphere, add 500 ml of ethanol to a 2 L three-neck flask equipped with a reflux condenser and mechanical stirrer.

-

Slowly add 18.4 g (800 mmol) of fresh sodium metal portion-wise to the ethanol.

-

After all the sodium has reacted, add 500 ml of THF to the flask.

-

In a separate flask, dissolve 32.48 g (80 mmol) of this compound in 600 ml of THF.

-

Add 46 ml (600 mmol) of a 1,2-dichloroethylene mixture (e.g., 30% cis and 70% trans) to the solution of the starting material.

-

Transfer the resulting solution to an addition funnel and add it dropwise to the sodium ethoxide solution over an 8-hour period under gentle reflux with stirring.

-

After the addition is complete, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Wash the resulting dark brown solid with water and methanol.

-

Recrystallize the solid from hexanes to yield tetrathianaphthalene (TTN).

Protocol 2: Synthesis of Tetrathiafulvalene (TTF)

-

Dissolve the synthesized TTN in THF.

-

Add a stoichiometric amount of potassium tert-butoxide (KOtBu) to the solution.

-

Stir the reaction mixture at room temperature. The rearrangement to TTF is typically quantitative.[3]

-

Remove the THF under reduced pressure.

-

The resulting solid is crude TTF, which can be further purified by recrystallization.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of tetrathiafulvalene.

| Parameter | Value | Reference |

| Starting Material | This compound | [3] |

| Amount of Starting Material | 32.48 g (80 mmol) | [3] |

| Sodium | 18.4 g (800 mmol) | [3] |

| 1,2-Dichloroethylene | 46 ml (600 mmol) | [3] |

| Overall Yield of TTF | 85% | [3][4] |

| Purity | High purity without chromatography | [3][4] |

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis of Tetrathiafulvalene from this compound.

Caption: Workflow for the two-step synthesis of Tetrathiafulvalene (TTF).

References

- 1. benchchem.com [benchchem.com]

- 2. Tetrathiafulvalene - Wikipedia [en.wikipedia.org]

- 3. An expedient, cost effective large scale synthesis of tetrathiafulvalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. An expedient, cost effective large scale synthesis of tetrathiafulvalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. An expedient, cost effective large scale synthesis of tetrathiafulvalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A805226C [pubs.rsc.org]

Application Note and Experimental Protocol: Preparation of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione, a key intermediate in the synthesis of organic conductors and materials for electronic applications. The protocol outlines a robust method starting from tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate and benzoyl chloride. This application note includes a summary of quantitative data, a step-by-step experimental procedure, and characterization details to ensure reproducibility and verification of the final product.

Introduction

This compound is a crucial building block in the field of materials science, particularly for the synthesis of tetrathiafulvalene (TTF) derivatives, which are integral components of organic conductors and superconductors.[1] The benzoylthio protecting groups can be readily removed to generate the corresponding dithiolate, which can then be used in subsequent reactions to construct complex sulfur-rich molecules. This protocol details a reliable method for the preparation and purification of this important precursor.

Experimental Protocol

The synthesis of this compound is achieved through the reaction of tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate with benzoyl chloride in acetone. The subsequent workup and purification yield the desired product as a yellow-brown solid.

Materials and Equipment:

-

Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate

-

Benzoyl chloride

-

Dry Acetone

-

Chloroform

-

Methanol

-

Activated charcoal

-

1 L two- or three-neck round-bottomed flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Vacuum filtration apparatus

-

Rotary evaporator

-

Refrigerator

Procedure:

Reaction Setup:

-

A 1 L two- or three-neck round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser fitted with a CaCl₂ drying tube, and a pressure-equalizing dropping funnel.

-

To the flask, add dry acetone (200 mL) and tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate (8 g, 0.011 mol).[2]

Reaction: 3. With continuous stirring, slowly add benzoyl chloride (20 mL, 24.2 g, 0.173 mol) through the dropping funnel over a period of 4 hours.[2] 4. After the addition is complete, allow the reaction mixture to stir overnight at room temperature.[2]

Workup and Purification: 5. Collect the resulting yellow-brown solid by vacuum filtration. 6. Wash the solid sequentially with water (250 mL) and acetone (150 mL).[2] 7. Transfer the crude material to a 500 mL round-bottomed flask and dissolve it in chloroform (175 mL).[2] 8. Add activated charcoal (0.25 g) and reflux the mixture for 10 minutes.[2] 9. Filter the hot mixture and wash the filter cake with an additional portion of hot chloroform (25 mL) to ensure all the product is collected.[2] 10. Concentrate the filtrate to a volume of approximately 75 mL using a rotary evaporator.[2] 11. With stirring, add methanol (25 mL) dropwise to the concentrated solution to induce crystallization. 12. Place the solution in a refrigerator overnight to facilitate complete precipitation.[2] 13. Collect the purified yellow-brown solid by vacuum filtration and dry under vacuum.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₇H₁₀O₂S₅ | |

| Molecular Weight | 406.57 g/mol | |

| Appearance | Yellow-brown crystalline powder | [2] |

| Melting Point | 140 - 143 °C | |

| Purity (HPLC) | ≥ 98% | |

| Expected Yield | Information not available in the provided search results. |

Characterization Data:

While specific peak assignments were not available in the provided search results, the following are the expected spectral data for product verification.

-

¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the protons of the two benzoyl groups.

-

¹³C NMR: The spectrum should display signals for the carbonyl carbons, the carbons of the dithiole ring, and the carbons of the benzoyl groups.

-

FTIR (KBr): Characteristic absorption bands are expected for the C=O (carbonyl) and C=S (thione) stretching vibrations.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

This experiment should be conducted in a well-ventilated fume hood.

-

Benzoyl chloride is corrosive and an irritant; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acetone, chloroform, and methanol are flammable solvents; avoid open flames and ensure proper ventilation.

-

Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

References

Application Notes and Protocols: 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione as a Precursor for Molecular Conductors

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Bis(benzoylthio)-1,3-dithiole-2-thione is a crucial precursor in the synthesis of tetrathiafulvalene (TTF) and its derivatives.[1] TTF is a cornerstone organosulfur compound in the field of materials science, renowned for its electron-donating properties that facilitate the formation of highly conductive charge-transfer salts.[2] The synthesis of TTF from this compound offers a high-yield and cost-effective route to producing high-purity TTF without the need for chromatography.[2][3] This document provides detailed protocols for the synthesis of TTF from this precursor, the subsequent formation of the highly conductive tetrathiafulvalene-tetracyanoquinodimethane (TTF-TCNQ) charge-transfer complex, and methods for its characterization.

Data Presentation

The following tables summarize the key quantitative data for the precursor, the synthesized tetrathiafulvalene (TTF), and its charge-transfer complex with 7,7,8,8-tetracyanoquinodimethane (TCNQ).

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₀O₂S₅[4] |

| Molecular Weight | 406.57 g/mol [1] |

| Appearance | Light yellow to brown crystalline powder[1][5] |

| Melting Point | 140 - 143 °C[1] |

| Purity | ≥ 98% (HPLC)[1] |

Table 2: Synthesis and Properties of Tetrathiafulvalene (TTF)

| Parameter | Value |

| Starting Material | This compound[2] |

| Key Reagents | Sodium methoxide, Triethyl phosphite[2] |

| Reaction Time | Step 1: 1 hour; Step 2: 2 hours[2] |

| Temperature | Step 1: Room Temperature; Step 2: 110-120°C[2] |

| Overall Yield | 85%[2][3] |

| Purification | Precipitation and washing[2] |

| Appearance | Yellow solid[6] |